molecular formula C23H25N3O B11349362 1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11349362
M. Wt: 359.5 g/mol
InChI Key: FQKUQYMXBYRVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a benzodiazole moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone core, followed by the introduction of the benzodiazole moiety and the dimethylphenyl group. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane and tetrahydrofuran. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropenyl)pyrrolidine
  • N-(2,6-dimethylphenyl)-2-(1-piperidinyl)acetamide

Uniqueness

1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity patterns and biological activities, making it a valuable subject of study in various research domains.

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C23H25N3O/c1-15(2)13-25-20-11-6-5-10-19(20)24-23(25)18-12-21(27)26(14-18)22-16(3)8-7-9-17(22)4/h5-11,18H,1,12-14H2,2-4H3

InChI Key

FQKUQYMXBYRVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.